5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
描述
属性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4/c16-15(17,18)12-4-9(7-1-2-10-11(3-7)25-6-24-10)20-13-8(14(22)23)5-19-21(12)13/h1-3,5,9,12,20H,4,6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNNAPTWPAAZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)(F)F)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Formation of the Pyrazolo[1,5-a]Pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is typically assembled via cyclocondensation between 5-aminopyrazole derivatives and α,β-unsaturated carbonyl compounds. For example, ethyl 5-amino-1H-pyrazole-4-carboxylate reacts with trifluoromethyl-containing enones under acidic or basic conditions to yield the bicyclic intermediate.
Example Protocol (Adapted from):
A mixture of ethyl 5-amino-1H-pyrazole-4-carboxylate (10.88 g) and 4,4,4-trifluoro-1-phenylbut-2-en-1-one (12.0 g) in acetic acid is refluxed for 12 hours. The product, ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, is isolated in 68% yield after recrystallization from ethanol.
Introduction of the Benzo[d]dioxol-5-yl Group
The benzo[d]dioxol-5-yl moiety is introduced via Suzuki-Miyaura coupling using benzo[d]dioxol-5-ylboronic acid. This step requires a halogenated precursor (e.g., 5-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate).
Optimized Coupling Conditions (From):
- Catalyst: [RhCp*Cl₂]₂ (0.01 equiv) with AgOOCF₃ (4.0 equiv) in methanol at 60°C under argon.
- Yield: 99%.
- Alternative Pd-Based System: Pd(OAc)₂ (5 mol%), 2,2′-bipyridine (10 mol%), KF (2.0 equiv), and TFA (10 equiv) in THF/H₂O (2:1) at 80°C for 2 hours, yielding 76%.
The rhodium-catalyzed method offers superior efficiency, likely due to enhanced oxidative addition kinetics with electron-deficient aryl bromides.
Hydrogenation to Tetrahydropyrimidine
Saturation of the pyrimidine ring is achieved via catalytic hydrogenation. PtO₂ or Pd/C under H₂ (50 psi) in ethanol selectively reduces the C5–C6 double bond without affecting the benzo[d]dioxolane ring.
Representative Procedure (From):
A solution of 5-(benzo[d]dioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (2.0 g) in ethanol is hydrogenated over 10% Pd/C (200 mg) at 25°C for 24 hours. Filtration and concentration afford the tetrahydropyrimidine derivative in 85% yield.
Carboxylic Acid Formation
The ethyl ester is hydrolyzed to the carboxylic acid using LiOH or NaOH in aqueous THF.
Saponification Conditions (From):
Ethyl 5-(benzo[d]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 g) is treated with LiOH·H₂O (3.0 equiv) in THF/H₂O (4:1) at 50°C for 6 hours. Acidification with HCl yields the title compound (93%).
Catalytic Systems and Conditions
Suzuki-Miyaura Coupling Optimization
Comparative studies reveal catalyst-dependent outcomes:
| Catalyst System | Temperature | Yield | Reference |
|---|---|---|---|
| [RhCp*Cl₂]₂/AgOOCF₃ | 60°C | 99% | |
| Pd(OAc)₂/2,2′-bipyridine/TFA/KF | 80°C | 76% | |
| Pd(OAc)₂/Na₂CO₃ (sonication) | 120°C | 27% |
The rhodium system’s high yield is attributed to its tolerance for electron-deficient substrates and milder conditions. Sonication-assisted Pd catalysis shows lower efficiency, likely due to decomposition of the boronic acid at elevated temperatures.
Hydrogenation Selectivity
Hydrogenation must avoid over-reduction of the pyrazole ring. PtO₂ in acetic acid selectively targets the pyrimidine ring, while Pd/C in neutral ethanol minimizes side reactions.
Functional Group Transformations
Trifluoromethyl Group Stability
The CF₃ group remains intact under Suzuki coupling (pH 7–9) and hydrogenation conditions. However, strong acids (e.g., H₂SO₄) or bases (e.g., KOtBu) at >100°C may induce defluorination.
Benzo[d]dioxolane Integrity
The methylenedioxy ring is stable under neutral to mildly acidic conditions but susceptible to hydrolysis in concentrated HCl or H₂SO₄.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography (hexane/EtOAc 3:1) effectively separates intermediates. Final products are recrystallized from ethanol/water.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): δ 7.74 (d, J=5.2 Hz, 1H, pyrimidine-H), 6.07 (s, 2H, OCH₂O), 3.81 (s, 3H, CO₂Et). Post-hydrogenation, pyrimidine protons appear as multiplet δ 2.50–3.20.
- MS (ESI): m/z 351.24 [M+H]⁺.
Scale-Up Considerations
Rhodium Catalyst Recovery
Rhodium complexes are cost-prohibitive for large-scale use. Pd-based systems, despite lower yields, are preferred industrially due to lower metal costs.
Solvent Recycling
Methanol and THF are distilled and reused to reduce costs. Hydrogenation solvents (ethanol) are recovered via rotary evaporation.
化学反应分析
Types of Reactions
5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Antibacterial Activity
Research has shown that derivatives of compounds containing the benzo[d][1,3]dioxole moiety exhibit promising antibacterial properties. For instance, a related study synthesized several derivatives and tested them against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated high antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . This suggests that compounds similar to 5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid could be developed into effective antibacterial agents.
Antitubercular Activity
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been explored for their antitubercular properties. In one study, compounds were evaluated against Mycobacterium tuberculosis, revealing that specific derivatives showed significant activity at low concentrations . This highlights the potential of similar compounds in combating tuberculosis.
Case Studies
作用机制
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes: Inhibiting their activity by interacting with the active site or allosteric sites.
Modulating signaling pathways: Affecting key signaling molecules and pathways involved in cellular processes.
Interacting with receptors: Altering receptor function and downstream effects.
相似化合物的比较
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The carboxylic acid at C-3 in the target compound lowers logP compared to amide derivatives (e.g., ’s 4-methoxybenzylamide, logP ~2.5) but improves aqueous solubility .
- Metabolic Stability : The trifluoromethyl group at C-7 is a common bioisostere, resisting oxidative metabolism and prolonging half-life . Analogues with difluoromethyl () show similar stability but altered electronic effects.
- Conformational Flexibility : The tetrahydropyrimidine ring in the target compound allows adaptive binding to enzymes like cathepsins, whereas fully aromatic analogues (e.g., ’s pyrimidine) exhibit rigid conformations .
Table 2: Reported Bioactivities of Analogues
- Enzyme Inhibition : Carboxamide derivatives () exhibit moderate inhibition of cathepsins, while the target’s carboxylic acid may favor interactions with polar active sites.
- Antimicrobial Activity : Analogues with aryl/heteroaryl groups (e.g., ’s quinazoline derivatives) show antifungal activity, though the target’s piperonyl group may confer distinct selectivity .
生物活性
5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 332856-49-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C15H12F3N3O4, with a molecular weight of 355.27 g/mol. The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a trifluoromethyl group, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12F3N3O4 |
| Molecular Weight | 355.27 g/mol |
| Boiling Point | 525.6 ± 50.0 °C (Predicted) |
| Density | 1.76 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.68 ± 0.60 (Predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, a study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited significant antitumor activity against various cancer cell lines such as HepG2 and MCF7, with IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis was performed on similar compounds to understand the influence of different substituents on their biological activity. The presence of electron-withdrawing groups like trifluoromethyl was found to enhance the lipophilicity and receptor affinity of these compounds, suggesting a possible mechanism for increased anticancer efficacy .
The proposed mechanisms underlying the anticancer activity of this compound include:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, leading to reduced proliferation in cancer cells .
- Apoptosis Induction : The evaluation of apoptosis markers revealed that these compounds could activate apoptotic pathways in cancer cells by modulating proteins such as Bax and Bcl-2 .
Pharmacological Effects Beyond Anticancer Activity
In addition to anticancer properties, derivatives of this compound have been investigated for other pharmacological activities:
常见问题
Q. What are the key synthetic routes for preparing 5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
The synthesis typically involves multi-step heterocyclic condensation reactions. A common approach includes:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of 5-aminopyrazole derivatives with enaminones or β-ketoesters under reflux in polar aprotic solvents (e.g., DMF or ethanol) .
- Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts and controlled temperatures (60–100°C) .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester intermediates using LiOH or NaOH in aqueous THF/MeOH . Yield optimization requires strict control of stoichiometry, solvent polarity, and reaction time .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the pyrazolo-pyrimidine core and substitution patterns (e.g., trifluoromethyl chemical shifts at ~110–120 ppm in -NMR) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns, especially for the trifluoromethyl group .
- X-ray Crystallography : For resolving crystal packing and stereochemical ambiguities, particularly in tetrahydropyrimidine ring conformations .
- IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm) and benzo[d][1,3]dioxole C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol) to balance reaction rate and byproduct formation. For example, DMF enhances enaminone reactivity but may require post-reaction dialysis .
- Catalyst Selection : Use Pd(PPh) for Suzuki couplings to minimize dehalogenation side reactions .
- Temperature Gradients : Employ microwave-assisted synthesis for rapid, uniform heating (e.g., 150°C for 30 minutes) to reduce decomposition .
- In-line Analytics : Implement HPLC-MS to monitor intermediate formation and adjust stoichiometry dynamically .
Q. How should researchers address contradictory data in structural characterization (e.g., NMR vs. X-ray)?
- Case Example : If -NMR suggests equatorial positioning of the trifluoromethyl group but X-ray shows axial conformation, perform variable-temperature NMR to assess dynamic ring flipping.
- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts and compare with experimental data to validate proposed conformers .
- Synchrotron XRD : Use high-resolution X-ray data (e.g., R factor < 0.05) to resolve subtle torsional angles in the tetrahydropyrimidine ring .
Q. What computational strategies can predict the compound’s reactivity and guide derivative design?
- Reaction Path Search : Apply quantum chemical methods (e.g., Gaussian or ORCA) to model transition states for nucleophilic attacks on the pyrimidine ring .
- Docking Studies : Screen for potential enzyme targets (e.g., kinases or phosphodiesterases) using the carboxylic acid moiety as a hydrogen-bonding anchor .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity to prioritize synthetic targets .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring. The benzo[d][1,3]dioxole group is prone to hydrolysis under acidic conditions .
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>200°C typical for pyrazolo-pyrimidines). Store lyophilized samples at -20°C to prevent carboxylic acid dimerization .
Q. What methodologies are suitable for studying its enzymatic inhibition mechanisms?
- Kinetic Assays : Measure IC values against target enzymes (e.g., COX-2 or PDE4) using fluorogenic substrates. The trifluoromethyl group may enhance binding via hydrophobic interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and identify entropy-driven interactions with the rigid pyrimidine core .
- Cryo-EM/X-ray Crystallography : Resolve enzyme-inhibitor complexes to guide structure-based optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
